molecular formula C8H6ClNO B1585104 3-Chlorophenoxyacetonitrile CAS No. 43111-32-6

3-Chlorophenoxyacetonitrile

Cat. No. B1585104
CAS RN: 43111-32-6
M. Wt: 167.59 g/mol
InChI Key: NHHNUPMHGVIQQC-UHFFFAOYSA-N
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Description

3-Chlorophenoxyacetonitrile is a chemical compound with the molecular formula C8H6ClNO . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Chlorophenoxyacetonitrile consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

3-Chlorophenoxyacetonitrile has a melting point of 30-34°C and a boiling point of 279.8±15.0 °C at 760 mmHg. Its density is approximately 1.2±0.1 g/cm3 .

Scientific Research Applications

Electrochemical Studies

  • Electrochemical Behavior Analysis: The study of the electrochemical behavior of substances like epinephrine has been conducted using poly(3-methylthiophene)-modified electrodes in acetonitrile solutions. This research highlights the influence of pH and other conditions on the oxidative behavior of such substances (Wang, Huang, & Liu, 2004).

Chemical Sensing and Detection

  • Fluorescent Probes for Metal Ions: Rhodamine-azacrown derivatives show distinct responses to metal ions in acetonitrile, demonstrating the solvent-dependent binding modes for the detection of ions like Al³⁺ and Fe³⁺ (Fang et al., 2014).

Polymer Synthesis and Coating

  • Corrosion Protection Applications: Poly(3-octylthiophene) and its nanocomposites synthesized in acetonitrile are used for corrosion protection in saltwater environments, highlighting their industrial applications (Ates & Dolapdere, 2014).

Organocatalysis

  • Beckmann Rearrangement Catalysis: The cyclopropenium ion, a catalyst synthesized in acetonitrile, demonstrates efficiency in the Beckmann rearrangement of ketoximes, showing the potential for aromatic cation-based catalysis (Srivastava et al., 2010).

Sensor Development

  • Electrode Sensing Materials: Functionalized polymers synthesized in acetonitrile, such as poly(cyclopentabithiophenes), have been explored for use in lithium- and sodium-sensing electrodes (Sannicolo et al., 1998).

Environmental Analysis

  • Chloroacetonitrile in Analytical Methods: In the field of environmental analysis, chloroacetonitrile has been used as an eluent additive in the detection and characterization of chlorinated organic pollutants (Vreeken et al., 1990).

Safety And Hazards

3-Chlorophenoxyacetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Specific hazards include acute toxicity via oral, dermal, and inhalation routes. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-chlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHNUPMHGVIQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195702
Record name 3-Chlorophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenoxyacetonitrile

CAS RN

43111-32-6
Record name 2-(3-Chlorophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43111-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorophenoxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043111326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com

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